4-bromo-2-iodo-1H-indole-7-carboxylic acid
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Overview
Description
4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of bromine and iodine atoms at the 4th and 2nd positions, respectively, on the indole ring, along with a carboxylic acid group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-iodo-1H-indole-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of 2-iodoindole, followed by carboxylation at the 7th position. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodo-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-iodo-1H-indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-iodo-1H-indole-7-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and iodine atoms can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparison with Similar Compounds
- 4-Bromo-1H-indole-7-carboxylic acid
- 2-Iodo-1H-indole-7-carboxylic acid
- 4-Bromo-2-chloro-1H-indole-7-carboxylic acid
Comparison: Compared to these similar compounds, 4-bromo-2-iodo-1H-indole-7-carboxylic acid is unique due to the presence of both bromine and iodine atomsFor example, the combination of bromine and iodine can provide unique electronic and steric properties that influence the compound’s behavior in chemical reactions and biological systems .
Biological Activity
4-Bromo-2-iodo-1H-indole-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of bromine and iodine atoms, which are known to influence its reactivity and biological interactions. The indole ring system is a common motif in many biologically active compounds, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents (bromine and iodine) enhance its binding affinity and specificity towards these targets, which may lead to modulation of biochemical pathways involved in disease processes. For example, the presence of these halogens can increase lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. It has shown promising activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from moderate to high, indicating its potential utility in treating fungal infections .
Case Studies
- Antiviral Activity : A study on indole derivatives indicated that modifications at specific positions on the indole ring could enhance antiviral activity against HIV-1 integrase, suggesting that similar structural modifications might improve the efficacy of this compound against viral targets .
- Structure-Activity Relationship (SAR) : Research on related compounds has established that the introduction of halogen groups significantly affects biological activity. For instance, compounds with bromine or iodine substitutions were found to have enhanced antimicrobial properties compared to their non-halogenated counterparts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
Compound | Halogen Substituent | Biological Activity |
---|---|---|
Indole-3-carboxylic acid | None | Moderate antibacterial activity |
3-Bromo-1H-indole-7-carboxylic acid | Bromine | Enhanced antibacterial activity |
3-Iodo-1H-indole-7-carboxylic acid | Iodine | Stronger interaction with targets |
The presence of halogen atoms in these compounds correlates with increased biological activities, emphasizing the importance of structural modifications in drug design .
Properties
Molecular Formula |
C9H5BrINO2 |
---|---|
Molecular Weight |
365.95 g/mol |
IUPAC Name |
4-bromo-2-iodo-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C9H5BrINO2/c10-6-2-1-4(9(13)14)8-5(6)3-7(11)12-8/h1-3,12H,(H,13,14) |
InChI Key |
YQNWXDNNYSPFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1C(=O)O)I)Br |
Origin of Product |
United States |
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